17-[7-Hydroxy-6-(hydroxymethyl)hept-5-en-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one
Description
Structure
2D Structure
Properties
IUPAC Name |
17-[7-hydroxy-6-(hydroxymethyl)hept-5-en-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O3/c1-20(8-7-9-21(18-31)19-32)22-12-16-30(6)24-10-11-25-27(2,3)26(33)14-15-28(25,4)23(24)13-17-29(22,30)5/h9-10,13,20,22,25,31-32H,7-8,11-12,14-19H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGJXXNUVVQEIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(CO)CO)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ganoderiol F | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038707 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
114567-47-4 | |
| Record name | Ganoderiol F | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038707 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
116 - 120 °C | |
| Record name | Ganoderiol F | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038707 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Isolation and Characterization Methodologies of Ganoderiol F
Extraction and Bioactivity-Guided Fractionation Strategies
The initial step in isolating Ganoderiol F involves extracting the compound from the fruiting bodies of Ganoderma species, such as Ganoderma leucocontextum and Ganoderma amboinense. daneshyari.comnih.gov This is typically followed by a process of bioactivity-guided fractionation, where the crude extract is separated into various fractions, and each is tested for its biological activity to identify the most potent portions for further purification. nih.govresearchgate.net
To enrich the concentration of Ganoderiol F, a systematic extraction and fractionation process is employed. One common method involves the following steps:
Initial Extraction: The dried and powdered fruiting bodies of the Ganoderma species are subjected to extraction using a solvent, typically ethanol (B145695). This process yields a crude ethanol extract. nih.gov
Solvent Partitioning: The crude ethanol extract is then dispersed in distilled water and partitioned successively with solvents of increasing polarity, such as petroleum ether and ethyl acetate (B1210297). nih.gov This separates the compounds based on their solubility. Bioactivity testing often reveals that the ethyl acetate fraction contains the highest concentration of the desired active compounds, including Ganoderiol F. nih.govtandfonline.com
This enrichment strategy effectively removes a significant portion of inactive compounds, paving the way for more refined purification techniques.
The development of a purification workflow is crucial for isolating Ganoderiol F from the enriched bioactive fraction. A typical workflow involves a series of chromatographic techniques:
Initial Chromatography: The bioactive ethyl acetate fraction is subjected to column chromatography, often using a stationary phase like ODS-C18. nih.gov A gradient elution system, for instance with a methanol-water mixture of increasing methanol (B129727) concentration, is used to separate the fraction into multiple sub-fractions. nih.gov
Bioactivity Screening: Each of these sub-fractions is then tested for its biological activity. The fraction exhibiting the highest activity is selected for the next stage of purification. This iterative process of separation and bioassay is the essence of bioactivity-guided fractionation. nih.govresearchgate.net
| Purification Step | Description |
| Initial Extraction | Ethanolic extraction of Ganoderma fruiting bodies. nih.gov |
| Solvent Partitioning | Fractionation of the crude extract with petroleum ether and ethyl acetate. nih.gov |
| Column Chromatography | Separation of the bioactive ethyl acetate fraction using ODS-C18 chromatography with a methanol-water gradient. nih.gov |
Advanced Chromatographic Separation Techniques
To achieve a high degree of purity, advanced chromatographic methods are indispensable in the final stages of Ganoderiol F isolation.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purification
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for the final purification of Ganoderiol F. nih.govresearchgate.nettandfonline.com This method utilizes a non-polar stationary phase (like C18) and a polar mobile phase.
In a specific example of Ganoderiol F purification, a fraction obtained from ODS-C18 chromatography was further purified by RP-HPLC. nih.gov The conditions for this separation were:
Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 71:29 v/v). nih.gov
Result: This process yielded the purified compound, identified as Ganoderiol F. nih.gov
The high resolution of RP-HPLC allows for the separation of structurally similar compounds, ensuring the high purity of the final product.
Biosynthesis and Metabolic Transformations of Ganoderiol F
Origin and Occurrence in Ganoderma Species
The presence of Ganoderiol F is a notable characteristic of the genus Ganoderma, a group of fungi with a long history of use in traditional medicine, particularly in Asia. rsc.org Research has identified this compound in several well-known species, highlighting its importance as a chemical marker and a potential contributor to the fungi's bioactive properties.
Identification in Ganoderma lucidum and Ganoderma leucocontextum
Ganoderiol F has been successfully isolated and identified from both Ganoderma lucidum and the more recently discovered Ganoderma leucocontextum. nih.govtandfonline.comscielo.org.mx G. lucidum, often referred to as "Lingzhi" or "Reishi," is arguably the most studied species within the genus, and its complex chemistry, including a rich profile of triterpenoids, has been extensively documented. tandfonline.comnih.gov Ganoderiol F is recognized as one of the many lanostane (B1242432) triterpenes that contribute to the chemical diversity of this fungus. scielo.org.mx
Ganoderma leucocontextum, a species first identified in the Tibetan Plateau, has also been found to be a source of Ganoderiol F. nih.govtandfonline.comacs.org Initial chemical investigations of this newly cultivated species have revealed a variety of lanostane triterpenes, with Ganoderiol F being a notable constituent. nih.govacs.org In fact, a study focused on purifying bioactive compounds from G. leucocontextum led to the isolation of Ganoderiol F, underscoring its presence and potential significance in this species. nih.govtandfonline.com
Distribution Across Fungal Growth Stages and Parts
The concentration and profile of triterpenoids, including Ganoderiol F, within Ganoderma are not static but vary depending on the developmental stage and the specific part of the fungus. nih.gov Research indicates that the triterpene content can differ between the mycelium, primordium, and the mature fruiting body. plos.orgmdpi.com
One study analyzing different growth stages of Ganoderma lucidum found that the content of Ganoderiol F was high in the primordia and the mature fruiting body before spore production. mdpi.com However, a significant decrease in its concentration was observed after the release of spores. mdpi.com This suggests that the biosynthesis of Ganoderiol F is developmentally regulated, with peak accumulation occurring during the active growth and maturation phases of the fruiting body. The triterpene profile is a key characteristic that can even be used to distinguish between different, closely related Ganoderma species. nih.gov
Comparative Metabolomic Profiling of Ganoderma Varieties
Metabolomic studies have proven invaluable in comparing the chemical compositions of different Ganoderma varieties and species. These analyses reveal significant variations in the types and quantities of secondary metabolites, including Ganoderiol F. For instance, a comparative study of two different varieties of Ganoderma lucidum, designated GL_V1 and GL_V2, identified 56 distinguishing triterpenoids, one of which was Ganoderiol F. frontiersin.org This highlights that even within the same species, different cultivated varieties can exhibit distinct triterpenoid (B12794562) profiles.
Furthermore, genomic comparisons between Ganoderma leucocontextum and Ganoderma lucidum have shown that G. leucocontextum possesses more genes associated with terpenoid synthesis. oup.com This genetic difference may explain the observed variations in their biological activities and triterpenoid composition. oup.com Untargeted metabolomics approaches have successfully identified a wide array of triterpenoids, showcasing the chemical diversity that exists even between samples of the same species grown on different substrates. frontiersin.org
Biosynthetic Pathway Elucidation
The formation of Ganoderiol F is rooted in the complex and highly conserved lanostane triterpene biosynthetic pathway. This pathway is responsible for producing a vast array of structurally diverse triterpenoids found in fungi, plants, and animals.
Lanostane Triterpene Biosynthesis Context
The biosynthesis of all lanostane-type triterpenoids, including Ganoderiol F, begins with the mevalonate (B85504) (MVA) pathway. researchgate.netnih.govencyclopedia.pub This fundamental metabolic route synthesizes the basic building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). researchgate.net Through a series of enzymatic reactions, these five-carbon units are assembled into farnesyl pyrophosphate (FPP), which is then converted to squalene (B77637). researchgate.netnih.gov
The crucial cyclization of squalene, mediated by the enzyme squalene epoxidase (SE) and subsequently 2,3-oxidosqualene-lanosterol cyclase (OSC), also known as lanosterol (B1674476) synthase (LS), forms the characteristic tetracyclic lanostane skeleton. researchgate.netnih.govkopri.re.kr This lanosterol core then undergoes a series of modifications, such as oxidation, reduction, and isomerization, catalyzed by a suite of enzymes, to generate the vast diversity of lanostane triterpenoids observed in Ganoderma species. researchgate.netencyclopedia.pub
Identification of Key Genes and Enzymes in Triterpenoid Production
Significant progress has been made in identifying the key genes and enzymes that govern the production of triterpenoids in Ganoderma lucidum. Several genes encoding crucial enzymes in the MVA pathway have been cloned and characterized. nih.govencyclopedia.pub These include:
3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) : A rate-limiting enzyme in the MVA pathway. plos.orgnih.govnih.gov
Squalene synthase (SQS) : Catalyzes the head-to-head condensation of two molecules of farnesyl pyrophosphate to form squalene. plos.orgnih.govnih.gov
Lanosterol synthase (LS) or 2,3-oxidosqualene (B107256) cyclase (OSC) : Mediates the cyclization of 2,3-oxidosqualene to lanosterol, a pivotal step in triterpenoid biosynthesis. plos.orgnih.govnih.gov
Studies have shown that the expression levels of these key genes are correlated with the production of triterpenoids. plos.orgnih.gov For instance, the upregulation of hmgr, sqs, and ls genes has been linked to increased accumulation of ganoderic acids, a major class of triterpenoids in Ganoderma. plos.orgnih.gov Furthermore, transcription factors, such as GlbHLH5, have been identified as positive regulators that can activate the expression of these key enzyme genes, thereby enhancing triterpenoid biosynthesis. nih.gov
Biotransformation and Metabolic Fate
The metabolic journey of Ganoderiol F, a notable triterpenoid from Ganoderma lucidum, involves significant alterations by various biological systems. These transformations can influence its bioavailability and biological activity. The primary pathways of its metabolism include biotransformation by fungi and intestinal bacteria, leading to the formation of various metabolites that have been identified in preclinical studies.
Fungal Biotransformation of Ganoderiol F
While the biosynthesis of Ganoderiol F occurs within Ganoderma species, other fungi can also metabolize this compound. Fungal biotransformation is a recognized method for producing novel derivatives of bioactive compounds, potentially enhancing their therapeutic properties. For instance, studies on other Ganoderma triterpenoids, such as Ganoderic Acid A, have shown that soil-isolated Streptomyces species can perform acetylation, creating a new triterpenoid product. mdpi.com This highlights the potential for microbial systems to modify complex molecules like Ganoderiol F.
Research has demonstrated that the submerged culture of Ganoderma species can lead to the production and transformation of various triterpenoids. mdpi.com The enzymatic machinery of fungi, particularly oxidoreductases, is capable of introducing functional groups to the triterpenoid skeleton. nih.gov Although direct studies detailing the specific fungal biotransformation of isolated Ganoderiol F by other fungal species are not extensively documented, the existing research on related triterpenoids suggests that processes like hydroxylation, acetylation, and glycosylation are plausible transformation pathways. mdpi.comnih.govencyclopedia.pub These modifications can significantly alter the compound's polarity and bioactivity.
Microbial Biotransformation by Intestinal Bacteria
Upon oral administration, Ganoderiol F is subject to metabolism by the host's intestinal microbiota. nih.govresearchgate.netresearchgate.net The diverse enzymatic capacity of gut bacteria plays a crucial role in the transformation of many naturally occurring compounds, affecting their systemic absorption and efficacy. e-dmj.orgmdpi.com
In vitro studies using anaerobic incubation of Ganoderiol F with bacterial mixtures from rat and human feces have shown that it is converted to its metabolite, Ganodermatriol. nih.govresearchgate.netresearchgate.net This biotransformation involves the reduction of a ketone group on the Ganoderiol F molecule. This finding underscores the importance of the gut microbiome in the metabolic fate of this compound. The resulting metabolite, Ganodermatriol, has been detected in the feces of rats following oral administration of Ganoderiol F, but not in plasma or urine, suggesting that this conversion primarily occurs in the gut and the metabolite is likely excreted without significant systemic absorption. nih.govresearchgate.net
The table below summarizes the key microbial biotransformation of Ganoderiol F.
| Original Compound | Transforming Agent | Resulting Metabolite | Key Transformation |
| Ganoderiol F | Intestinal Bacteria (Rat & Human) | Ganodermatriol | Reduction |
Metabolite Identification and Profiling in Preclinical Models
Preclinical studies, primarily in rats, have been instrumental in identifying the metabolites of Ganoderiol F and understanding its pharmacokinetic profile. nih.govresearchgate.net Following oral and intravenous administration, liquid chromatography-mass spectrometry (LC/MS/MS) has been the primary analytical technique used to detect and quantify Ganoderiol F and its metabolites in biological samples such as plasma, urine, and feces. nih.govresearchgate.net
The major metabolite identified in preclinical models is Ganodermatriol, formed through the action of intestinal bacteria as previously mentioned. nih.govresearchgate.netresearchgate.net This metabolite was found in the feces of rats after oral dosing, confirming the role of gut microbiota in its formation in a living system. nih.gov However, Ganodermatriol was not detected in plasma or urine, indicating its limited absorption from the gastrointestinal tract. nih.govresearchgate.net
Pharmacokinetic studies in rats have shown that after intravenous administration, Ganoderiol F is rapidly eliminated from the plasma. nih.gov Following oral administration, the parent compound, Ganoderiol F, is detectable in plasma, although its absolute bioavailability is low. nih.gov This suggests that while some Ganoderiol F is absorbed, a significant portion is either not absorbed or is rapidly metabolized in the gut and/or liver before reaching systemic circulation.
The table below details the identified metabolite of Ganoderiol F in preclinical models.
| Parent Compound | Preclinical Model | Identified Metabolite | Location Found | Analytical Method |
| Ganoderiol F | Rat | Ganodermatriol | Feces | LC/MS/MS |
Molecular and Cellular Mechanistic Investigations of Ganoderiol F
Cell Cycle Regulation and Cell Proliferation Inhibition
Ganoderiol F, a tetracyclic triterpene isolated from fungi of the Ganoderma genus, has been the subject of research for its effects on cancer cells. capes.gov.brtandfonline.com Studies have focused on its ability to halt the proliferation of these cells by interfering with the cell cycle, the series of events that lead to a cell's division and replication. researchgate.netnih.gov The primary mechanism identified is the arrest of the cell cycle, which prevents cancer cells from progressing through the necessary phases for division. nih.govnih.gov
A significant body of evidence demonstrates that Ganoderiol F induces cell cycle arrest at the G1 phase. This checkpoint is a critical juncture where the cell commits to DNA synthesis and division. Treatment with Ganoderiol F has been shown to cause an accumulation of cells in the G1 phase, thereby preventing them from entering the subsequent S (synthesis) phase. capes.gov.brnih.gov
This effect has been observed across various human cancer cell lines. For instance, in MDA-MB-231 human breast cancer cells, treatment with Ganoderiol F led to a significant increase in the percentage of cells in the G0/G1 phase, with a corresponding decrease in the S and G2/M phases. nih.gov Specifically, at a concentration of 44 μM, the proportion of cells in the G0/G1 phase increased by 17.5%. nih.gov Similar G1 phase arrest has been documented in hepatoma cell lines such as HepG2 and Huh7, as well as in the K562 leukemia cell line. capes.gov.br This consistent finding across different cancer types suggests a fundamental mechanism of action targeting the G1 checkpoint. capes.gov.brnih.gov
The arrest of cells in the G1 phase by Ganoderiol F directly inhibits the transition to the S phase, a critical step for cell proliferation. nih.gov The progression from G1 to S is tightly controlled by a complex network of proteins, primarily cyclins and cyclin-dependent kinases (CDKs). nih.govffhdj.com Ganoderiol F exerts its effect by modulating these key regulatory proteins. nih.govnih.gov
Research indicates that Ganoderiol F-induced G1 arrest is a result of the downregulation of proteins essential for G1-S progression. nih.gov The compound has been found to inhibit the expression of G1-phase-specific cyclins, such as cyclin D and cyclin E, which are necessary to activate their partner CDKs and drive the cell cycle forward. researchgate.netnih.gov By disrupting the levels of these crucial molecules, Ganoderiol F effectively puts a brake on the cell cycle machinery, preventing the initiation of DNA replication and subsequent cell division. nih.govnih.gov
While the predominant effect of Ganoderiol F is G1 phase arrest, the impact on the G2 phase has also been considered. The G2 phase is the final checkpoint before a cell enters mitosis (M phase). In studies involving MDA-MB-231 breast cancer cells, treatment with Ganoderiol F resulted in a decrease in the population of cells in the G2/M phase. nih.gov This reduction is a direct consequence of the block occurring earlier in the G1 phase, which prevents cells from ever reaching the G2/M stage. nih.gov
Although direct G2 arrest is not the primary mechanism reported for Ganoderiol F itself, other triterpene-enriched extracts from Ganoderma lucidum have been shown to induce G2/M arrest. ffhdj.com The proposed mechanisms for these related compounds include the suppression of protein kinase C (PKC) activity, an enzyme involved in the G2/M transition, and the inhibition of topoisomerases, which are essential for DNA synthesis and segregation. capes.gov.brffhdj.com
The activity of CDKs is fundamental to cell cycle progression, and their dysregulation is a hallmark of cancer. mdpi.com Ganoderiol F has been identified as a potent regulator of these enzymes, and its ability to inhibit cell proliferation is tightly linked to its influence on specific CDKs that govern the G1 phase. researchgate.netnih.govnih.gov The compound's regulatory actions include both reducing the expression of these proteins and inhibiting their activity. researchgate.netnih.gov
Ganoderiol F has been shown to significantly decrease the protein expression levels of key G1-phase CDKs. researchgate.netnih.gov In studies using MDA-MB-231 breast cancer cells, treatment with Ganoderiol F resulted in a dose-dependent decrease in the expression of CDK2, CDK4, and cyclin D1, D3, and E1. nih.gov Another study confirmed the downregulation of CDK2, CDK4, and CDK6 in the same cell line. researchgate.netnih.gov The reduction of these kinases cripples the cell's ability to pass through the G1 restriction point, thus halting proliferation. researchgate.netnih.gov This effect on CDK expression is a central component of how Ganoderiol F arrests the cell cycle. tandfonline.comnih.gov
Beyond reducing their expression, Ganoderiol F is proposed to function as a direct inhibitor of CDK4/CDK6 activity. researchgate.netnih.gov The CDK4/6-cyclin D complex is a critical driver of the early G1 phase. mdpi.com By inhibiting the activity of this complex, Ganoderiol F prevents the phosphorylation of key substrates, leading to cell cycle arrest. researchgate.netnih.gov The combined effect of downregulating the expression of cyclin D, CDK4, and CDK6, along with inhibiting the enzymatic activity of the CDK4/CDK6 complex, makes Ganoderiol F a molecule of interest in the study of cell cycle regulation. tandfonline.comresearchgate.netnih.gov These findings have led researchers to suggest that Ganoderiol F may serve as a potential CDK4/CDK6 inhibitor. researchgate.netnih.govtandfonline.com
Research Findings on Ganoderiol F
| Cell Line | Effect | Modulated Proteins (Downregulation) | Reference |
|---|---|---|---|
| MDA-MB-231 (Breast Cancer) | G1 Phase Arrest, Inhibition of Proliferation | CDK2, CDK4, CDK6, Cyclin D, Cyclin E, c-Myc | researchgate.netnih.govnih.gov |
| HepG2 (Hepatoma) | G1 Phase Arrest, Induction of Senescence | p16 (Upregulation) | capes.gov.br |
| Huh7 (Hepatoma) | G1 Phase Arrest | Not specified | capes.gov.br |
| K562 (Leukemia) | G1 Phase Arrest | Not specified | capes.gov.br |
Modulation of Cell Cycle Regulatory Proteins
Ganoderiol F has been observed to impede the progression of the cell cycle by influencing key regulatory proteins. researchgate.netnih.gov This modulation primarily results in the arrest of cells in the G1 phase, a critical checkpoint for cell growth and division. nih.govresearchgate.net
Research indicates that Ganoderiol F treatment leads to a decrease in the expression of both Cyclin D and Cyclin E. researchgate.netnih.govnih.gov These cyclins are crucial for the progression of the cell cycle through the G1 phase. Specifically, they partner with and activate cyclin-dependent kinases (CDKs), which in turn phosphorylate target proteins to drive the cell forward into the S phase, the DNA synthesis phase. nih.govnih.gov The downregulation of Cyclin D and Cyclin E by Ganoderiol F disrupts this process, contributing to a halt in cell cycle progression at the G1/S transition. researchgate.netnih.gov Studies in human breast cancer cells (MDA-MB-231) have demonstrated that Ganoderiol F treatment reduces the levels of these cyclins. researchgate.netnih.gov
In addition to downregulating cyclins, Ganoderiol F has been found to upregulate the expression of the cyclin-dependent kinase inhibitor (CKI) p16. nih.govcapes.gov.br The p16 protein acts as a tumor suppressor by specifically inhibiting the activity of the CDK4 and CDK6 complexes, which are partners for Cyclin D. nih.gov By increasing the levels of p16, Ganoderiol F reinforces the block on cell cycle progression initiated by the downregulation of cyclins. nih.govcapes.gov.br This upregulation of p16 has been observed in the early stages of treatment with Ganoderiol F in hepatoma HepG2 cells and is thought to be a key factor in causing cell-cycle arrest and inducing a state of premature senescence. nih.govchemfaces.comcapes.gov.br
Apoptosis Induction Mechanisms
Beyond its effects on the cell cycle, Ganoderiol F has been shown to induce apoptosis, or programmed cell death, in cancer cells. This is achieved by altering the balance between pro-apoptotic and anti-apoptotic proteins. researchgate.netnih.gov
A key finding is the upregulation of the pro-apoptotic transcription factor Foxo3 (Forkhead box O3) following treatment with Ganoderiol F. researchgate.netnih.govnih.gov Foxo3 is a known tumor suppressor that regulates the expression of genes involved in apoptosis and cell cycle arrest. scbt.com Increased levels of Foxo3 protein were detected in MDA-MB-231 cells treated with Ganoderiol F. nih.gov The activation of Foxo3 can lead to the transcription of genes that promote apoptosis, thus contributing to the cell death induced by Ganoderiol F. scbt.com
Concurrent with the upregulation of pro-apoptotic factors, Ganoderiol F has been observed to downregulate the expression of anti-apoptotic proteins, specifically Bcl-2 and Bcl-w. researchgate.netnih.govnih.gov These proteins are part of the B-cell lymphoma 2 (Bcl-2) family, which are central regulators of the mitochondrial pathway of apoptosis. nih.govresearchgate.net Anti-apoptotic members like Bcl-2 and Bcl-w function to prevent the release of cytochrome c from the mitochondria, a key event in the initiation of apoptosis. nih.gov By decreasing the levels of Bcl-2 and Bcl-w, Ganoderiol F shifts the cellular balance towards apoptosis, making the cells more susceptible to programmed cell death. researchgate.netnih.gov This downregulation has been demonstrated in MDA-MB-231 breast cancer cells. researchgate.netnih.gov
Table of Research Findings on Ganoderiol F's Mechanisms
| Mechanism | Effect of Ganoderiol F | Key Proteins/Genes Involved | Cell Line(s) Studied | Reference(s) |
|---|---|---|---|---|
| Cell Cycle Regulation | Downregulation | Cyclin D, Cyclin E, c-Myc | MDA-MB-231 | researchgate.netnih.govnih.gov |
| Cell Cycle Regulation | Upregulation | p16 | HepG2 | nih.govcapes.gov.br |
| Apoptosis Induction | Upregulation | Foxo3 | MDA-MB-231 | researchgate.netnih.govnih.gov |
Table of Compounds Mentioned
| Compound Name |
|---|
| Ganoderiol F |
| Cyclin D |
| Cyclin E |
| p16 |
| c-Myc |
| Foxo3 |
| Bcl-2 |
Activation of Caspase Pathways (e.g., Caspase 3, 9)
The induction of apoptosis, or programmed cell death, is a critical mechanism for many anti-cancer agents. This process is often executed through the activation of a cascade of cysteine-aspartic proteases known as caspases. While triterpenoids from Ganoderma lucidum are generally known to induce apoptosis through the activation of caspases, the specific role of Ganoderiol F in directly activating initiator caspase-9 and effector caspase-3 is part of a broader cellular response.
Studies on related extracts and compounds from Ganoderma species have demonstrated a clear apoptotic mechanism involving the mitochondrial pathway. For instance, Ganoderma lucidum spore oil has been shown to induce apoptosis in breast cancer cells by activating both caspase-9 and caspase-3. nih.gov Caspase-9 is a key initiator caspase, activated when cytochrome c is released from the mitochondria, forming an apoptosome complex. nih.gov This complex then activates executioner caspases like caspase-3, which carry out the systematic dismantling of the cell. nih.govcpn.or.kr
Senescence Induction Pathways
Ganoderiol F has been identified as a potent inducer of premature senescence in several cancer cell lines, most notably in human hepatoma HepG2 cells. capes.gov.brnih.govdaneshyari.com Unlike apoptosis, which leads to cell death, senescence is a state of irreversible cell cycle arrest. Continuous treatment with Ganoderiol F causes cancer cells to cease proliferation and enter this senescent state. nih.govdaneshyari.com
Research shows that Ganoderiol F induces growth arrest in HepG2, Huh7, and K562 cancer cell lines. capes.gov.brnih.govchemfaces.com This effect is cytostatic rather than immediately cytotoxic, as short-term exposure can lead to a temporary cell cycle arrest from which the cells may recover if the compound is removed. capes.gov.brnih.gov However, prolonged exposure, such as treating HepG2 cells with 30 μM of Ganoderiol F for 18 days, results in over 50% of the cell population exhibiting the distinct characteristics of senescence. capes.gov.brnih.gov This capability to induce growth arrest and senescence in cancer cells highlights a significant anticancer potential for Ganoderiol F. capes.gov.brchemfaces.com
The induction of senescence by Ganoderiol F is accompanied by the appearance of well-established molecular and morphological markers. nih.gov These markers confirm that the cells have entered a senescent state.
Morphological and Staining Markers:
Cell Morphology: HepG2 cells treated with Ganoderiol F for an extended period become enlarged and flattened, a classic morphological phenotype of senescent cells. capes.gov.brnih.gov
Senescence-Associated β-galactosidase (SA-β-gal): Treated cells show positive staining for SA-β-gal activity at pH 6.0. capes.gov.brresearchgate.net This is a widely used biomarker to identify senescent cells both in culture and in vivo. capes.gov.brmdpi.com
Molecular and Pathway Markers:
Cell Cycle Arrest: Ganoderiol F treatment leads to a prompt arrest of the cell cycle in the G1 phase. capes.gov.brnih.govdaneshyari.com This arrest is a prerequisite for entering the senescent state.
Upregulation of p16: In the early stages of treatment, there is a marked up-regulation of the cyclin-dependent kinase (CDK) inhibitor p16. capes.gov.brnih.gov The p16 protein is a critical tumor suppressor that enforces cell cycle arrest, and its induction is a key trigger for premature senescence. capes.gov.braging-us.com
Activation of ERK MAP Kinase: The activation of the mitogen-activated protein kinase ERK is also observed in the early phases of Ganoderiol F treatment. capes.gov.brnih.govdaneshyari.com This pathway activation is presumed to be involved in initiating the cell-cycle arrest and subsequently triggering senescence. capes.gov.br
Table 1: Senescence Markers Associated with Ganoderiol F Treatment in HepG2 Cells
| Marker Category | Specific Marker | Observed Effect | Citation |
|---|---|---|---|
| Morphological | Cell Shape | Enlarged and flattened | capes.gov.br, nih.gov |
| Staining | SA-β-galactosidase | Positive staining (blue) at pH 6.0 | capes.gov.br, nih.gov, researchgate.net |
| Cell Cycle | G1 Phase | Arrest of cell cycle progression | capes.gov.br, nih.gov, daneshyari.com |
| Molecular | p16 (CDK Inhibitor) | Upregulation | capes.gov.br, nih.gov, |
| Molecular | p-ERK (MAP Kinase) | Activation | capes.gov.br, nih.gov, daneshyari.com |
Enzyme Modulation and Target Engagement
Research into the mechanisms of Ganoderma lucidum has shown that triterpene-enriched fractions can inhibit the growth of hepatoma cells by modulating the activities of key signaling enzymes, including Protein Kinase C (PKC). daneshyari.comjst.go.jp Specifically, these extracts can suppress PKC activity, which is a contributing factor to prolonged G2 phase cell cycle arrest in Huh-7 human hepatocellular carcinoma cells. mdpi.comffhdj.comresearchgate.net While these findings point to PKC as a target for Ganoderma triterpenoids, the studies often utilize a triterpene fraction rather than isolating Ganoderiol F exclusively. mdpi.comdaneshyari.com Therefore, while Ganoderiol F is a component of these active fractions, its specific, individual contribution to PKC inhibition is part of the collective action of the extract.
A more direct enzymatic target of Ganoderiol F is the family of topoisomerase enzymes. Ganoderiol F has been found to inhibit the activity of both topoisomerase I and topoisomerase II in vitro. caldic.comcapes.gov.brnih.gov These enzymes are crucial for managing DNA topology during replication and transcription. By inhibiting topoisomerases, Ganoderiol F effectively halts DNA synthesis. capes.gov.brnih.gov This action is considered a primary contributor to the observed cell cycle arrest and the subsequent induction of senescence or apoptosis in cancer cells. caldic.comdaneshyari.com The inhibition of topoisomerases has been observed in studies involving hepatic (HepG2, Huh7) and leukemic (K562) cancer cell lines. caldic.com
Table 2: Enzyme Modulation by Ganoderiol F and Related Extracts
| Enzyme | Action | Cell Line(s) | Compound Form | Citation |
|---|---|---|---|---|
| Protein Kinase C (PKC) | Inhibition | Huh-7 | Triterpene Fraction | daneshyari.com, mdpi.com, ffhdj.com |
| Topoisomerase I | Inhibition | Hepatic (HepG2, Huh7), Leukemia (K562) | Purified Ganoderiol F | capes.gov.br, caldic.com, nih.gov |
| Topoisomerase II | Inhibition | Hepatic (HepG2, Huh7), Leukemia (K562) | Purified Ganoderiol F | caldic.com |
Farnesoid X Receptor (FXR) Agonism and Related Metabolic Pathways
Ganoderiol F, a lanostane-type triterpene found in Ganoderma lucidum, has been identified as an agonist of the Farnesoid X Receptor (FXR). caymanchem.comdrugbank.com FXR is a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism. drugbank.comportlandpress.com The activation of FXR by ligands like Ganoderiol F initiates a transcriptional cascade that influences various metabolic pathways.
In a reporter gene assay using HEK293 cells engineered to express the human FXR, Ganoderiol F was shown to dose-dependently induce FXR activity. drugbank.com It demonstrated an EC50 value of 5 µM for FXR activation. caymanchem.comnih.gov This agonistic activity places Ganoderiol F among other bioactive lanostane (B1242432) metabolites from G. lucidum, such as ergosterol (B1671047) peroxide, lucidumol A, ganoderic acid TR, and ganodermanontriol (B1230169), which also induce FXR in the low micromolar range. drugbank.comfrontiersin.org
The activation of FXR is a key mechanism for maintaining bile acid homeostasis and has implications for conditions like metabolic syndrome, dyslipidemia, atherosclerosis, and type 2 diabetes. drugbank.com By functioning as an FXR agonist, Ganoderiol F can influence the expression of genes involved in these processes. For instance, FXR activation is known to impact cholesterol synthesis and transport. frontiersin.org While direct studies on Ganoderiol F's effect on specific downstream targets of FXR are detailed, its role as an agonist suggests its participation in these regulatory networks. The compound is classified as a triterpenoid (B12794562), a class of molecules involved in lipid metabolism and cell signaling. hmdb.cafoodb.ca
Table 1: FXR Agonistic Activity of Ganoderiol F
| Compound | Cell Line | Assay Type | Parameter | Value | Reference |
|---|---|---|---|---|---|
| Ganoderiol F | HEK293 | Reporter Gene Assay | EC50 | 5 µM | caymanchem.comnih.gov |
Signaling Pathway Modulation
Research indicates that the biological activities of Ganoderiol F are linked to the modulation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways. mdpi.com MAPKs are critical mediators of cellular responses to a variety of external stimuli, controlling processes such as cell proliferation, differentiation, and apoptosis. The primary MAPK pathways influenced by Ganoderiol F include the JNK and p38 MAPK pathways.
The activation of the c-Jun N-terminal kinase (JNK) pathway is a noted mechanism of action for triterpene fractions containing Ganoderiol F. mdpi.com The JNK pathway is a key stress-activated signaling cascade that can regulate transcription and activate tumor suppressors. ffhdj.com In response to cellular stress, JNK activation can lead to distinct cellular outcomes, including survival or apoptosis, depending on the duration and dynamics of the activation signal. biorxiv.org While direct studies detailing the specific kinetics of JNK activation by purified Ganoderiol F are limited, its involvement is inferred from studies on related extracts and compounds. mdpi.comffhdj.com
Ganoderiol F is implicated in the inhibition of the nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) signaling pathways. mdpi.com These transcription factors are pivotal in regulating inflammatory responses, cell proliferation, and survival. The anti-inflammatory effects of triterpenes from G. lucidum are largely attributed to the suppression of these pathways. mdpi.com
Ganoderic acids, which are structurally related to Ganoderiol F, have been shown to suppress the growth and invasive behavior of cancer cells by modulating NF-κB and AP-1 signaling. researchgate.net For example, Ganoderic acid A inhibits these pathways, leading to a downregulation of proteins that promote cell cycle progression and invasion. researchgate.net Although direct evidence for Ganoderiol F's specific inhibitory concentrations on these pathways is not detailed, its structural similarity and co-occurrence with these active compounds suggest a comparable mechanism of action. sci-hub.se The inhibition of NF-κB is a common mechanism for many bioactive compounds from Ganoderma in exerting their anti-inflammatory and anti-cancer effects. nih.govnih.gov
The Janus kinase/signal transducer and activator of transcription 3 (JAK-STAT3) signaling pathway is another target modulated by compounds from Ganoderma lucidum. While direct studies on Ganoderiol F's interaction with this pathway are not specified, research on other ganoderic acids provides insight into this potential mechanism. For instance, Ganoderic acid A has been shown to significantly suppress both constitutive and IL-6-induced STAT3 phosphorylation in HepG2 cells. nih.gov This suppression is achieved by inhibiting JAK1 and JAK2, the upstream kinases of STAT3. nih.gov
Given that triterpenoids from Ganoderma often exhibit similar and overlapping biological activities, it is plausible that Ganoderiol F may also interact with the JAK-STAT3 pathway. sci-hub.secaldic.com This pathway is crucial for cell proliferation, survival, and differentiation, and its dysregulation is often linked to cancer. nih.gov The ability of related compounds to enhance chemosensitivity to conventional drugs through STAT3 suppression highlights the therapeutic potential of modulating this pathway. nih.gov
Table 2: Summary of Signaling Pathways Modulated by Ganoderiol F and Related Compounds
| Pathway | Effect | Mediating Compound(s) | Cellular Outcome | Reference |
|---|---|---|---|---|
| Farnesoid X Receptor (FXR) | Agonism | Ganoderiol F | Regulation of metabolism | caymanchem.comdrugbank.com |
| JNK (MAPK) | Activation | Triterpene fraction (contains Ganoderiol F) | Cell cycle arrest | mdpi.com |
| p38 MAPK | Activation | Triterpene fraction (contains Ganoderiol F) | Cell cycle arrest | mdpi.com |
| NF-κB | Inhibition | Ganoderic Acids, Triterpenes | Anti-inflammatory, Anti-invasive | mdpi.comresearchgate.net |
| AP-1 | Inhibition | Ganoderic Acids | Anti-invasive | researchgate.net |
| JAK-STAT3 | Inhibition (by related compounds) | Ganoderic Acid A | Suppression of STAT3 phosphorylation | nih.gov |
Modulation of Nrf2/Keap1 Signaling Pathway in Oxidative Stress Response
The nuclear factor erythroid 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1) signaling pathway is a primary cellular defense mechanism against oxidative stress. mdpi.comfrontiersin.org Under normal conditions, Keap1 binds to Nrf2, facilitating its degradation and keeping its activity low. mdpi.commdpi.com In response to oxidative stress, Keap1 releases Nrf2, allowing it to move into the nucleus and activate the transcription of antioxidant response element (ARE)-dependent genes. mdpi.comijbs.com These genes encode for a variety of cytoprotective proteins, including antioxidant and detoxifying enzymes such as heme oxygenase-1 (HO-1). ijbs.comfrontiersin.org
Direct mechanistic studies focusing exclusively on Ganoderiol F's role in the Nrf2/Keap1 pathway are not extensively detailed in the available literature. However, research on triterpenoid-rich extracts from Ganoderma species suggests a potential interaction. A study on a triterpenoid-enriched fraction from Ganoderma neo-japonicum, which was identified to contain Ganoderiol F among eight other triterpenoids, demonstrated an ability to upregulate Nrf2 and HO-1 protein levels in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. nih.gov This suggests that the fraction inhibited inflammatory responses and oxidative stress by activating the Nrf2/HO-1 pathway. nih.gov Furthermore, other lanostane triterpenes isolated from Ganoderma lucidum have been found to induce the expression of HO-1, a key downstream target of Nrf2 activation. chemfaces.comresearchgate.net These findings indicate that Ganoderiol F, as a lanostane-type triterpene, may contribute to the antioxidant effects of Ganoderma extracts by potentially modulating the Nrf2/Keap1 signaling pathway, though more direct evidence is required to confirm this specific mechanism.
Immunomodulatory Mechanisms (cellular level, not systemic response)
Influence on Immune Effector Cells (e.g., Macrophages, Lymphocytes)
The immunomodulatory effects of compounds from Ganoderma species are often linked to their influence on key immune effector cells such as macrophages and lymphocytes. Macrophages are integral to the innate immune response, responsible for phagocytosis and the secretion of immune cytokines. ffhdj.com Lymphocytes, including T cells and B cells, are central to the adaptive immune response. nih.gov
Triterpenoids from Ganoderma lucidum, the class of compounds to which Ganoderiol F belongs, are known to possess immunomodulatory properties. nih.govmdpi.com These effects can include the activation of immune cells like T lymphocytes, B lymphocytes, and macrophages. nih.gov The mechanism for this activation by triterpenes is thought to involve the stimulation of signaling pathways such as the nuclear factor-kappaB (NF-κB) and mitogen-activated protein kinases (MAPKs). mdpi.com While much of the research on the immunomodulatory effects of Ganoderma has focused on its polysaccharides, which have been shown to enhance macrophage proliferation and lymphocyte activity, triterpenoids are also recognized as significant contributors. ffhdj.commdpi.com Studies on triterpene-rich extracts have demonstrated an ability to stimulate macrophages and T-lymphocytes. ffhdj.com However, specific research detailing the direct and isolated effects of Ganoderiol F on the activation and function of these immune effector cells is limited.
Modulation of Cytokine Production (e.g., Interleukins, TNF-α)
Cytokines are signaling proteins that play a crucial role in regulating immune responses. Key examples include interleukins (ILs) and tumor necrosis factor-alpha (TNF-α), which are involved in promoting and resolving inflammation. The modulation of these cytokines is a significant aspect of the immunomodulatory activity of natural compounds. nih.gov
Bioactive constituents from Ganoderma are known to modulate the production of various cytokines. mdpi.comcaldic.com For instance, triterpenes from Ganoderma lucidum have been shown to affect cytokine levels, although the effects can be context-dependent. In one study, a total triterpene extract from G. lucidum was found to increase the expression of IL-6 and TNF-α in tumor-bearing mice, suggesting an enhancement of the anti-tumor immune response. mdpi.com Conversely, other studies have reported that certain lanostane triterpenes can inhibit the production of TNF-α and IL-6, highlighting anti-inflammatory properties. chemfaces.com A study focusing on Ganoderic acid C1, another Ganoderma triterpenoid, demonstrated a significant suppression of TNF-α production in both mouse macrophages and peripheral blood mononuclear cells from asthma patients. nih.gov While Ganoderiol F has been identified in active Ganoderma extracts, specific data quantifying its direct impact on the production of interleukins and TNF-α by immune cells are not extensively available in the current scientific literature. worldscientific.comresearchgate.net
Complement System Activity Modulation
The complement system is a critical component of the innate humoral immune system, consisting of a cascade of proteins that, when activated, enhance the ability of antibodies and phagocytic cells to clear pathogens and damaged cells. mdpi.com Modulation of this system is a key immunomodulatory mechanism.
Ganoderiol F has been specifically identified as a potent modulator of the complement system. mdpi.com In vitro investigations of triterpenes isolated from the spores of Ganoderma lucidum revealed that Ganoderiol F demonstrates strong anticomplement activity specifically against the classical pathway (CP) of the complement system. nih.gov Its potency was measured with an IC₅₀ value of 4.8 µM. nih.gov This activity was notably stronger than that of other related triterpene alcohols isolated from the same source, such as ganodermanontriol (IC₅₀ = 17.2 µM) and ganodermanondiol (B1674620) (IC₅₀ = 41.7 µM). This suggests that Ganoderiol F is a significant contributor to the complement-inhibiting properties of Ganoderma triterpenoids. nih.gov
Table 1: Anticomplement Activity of Triterpenoids from Ganoderma lucidum Spores
| Compound | IC₅₀ (µM) on Classical Pathway (CP) |
|---|---|
| Ganoderiol F | 4.8 |
| Ganodermanontriol | 17.2 |
| Ganodermanondiol | 41.7 |
This table is generated from data available in the specified source. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| Ganoderiol F |
| Ganoderic Acid C1 |
| Ganodermanondiol |
Preclinical Efficacy Studies in Cellular and in Vivo Models
In Vitro Anti-proliferative and Cytotoxic Effects
Ganoderiol F has been shown to exert significant anti-proliferative and cytotoxic effects on various cancer cell lines in laboratory settings. These effects are often characterized by the induction of cell cycle arrest and, in some cases, programmed cell death (apoptosis).
Liver Cancer Cell Lines (HepG2, Huh 7)
Studies have demonstrated that Ganoderiol F can induce growth arrest in human liver cancer cell lines HepG2 and Huh 7. nih.gov This effect is associated with a prompt inhibition of DNA synthesis and an arrest of the cell cycle in the G1 phase. nih.govsemanticscholar.org In HepG2 cells, continuous treatment with Ganoderiol F led to a significant portion of the cells exhibiting characteristics of senescence, a state of irreversible growth arrest. nih.gov The mechanism behind this is thought to involve the inhibition of topoisomerase activity, which is crucial for DNA synthesis. nih.gov Furthermore, the activation of the mitogen-activated protein kinase (MAPK) EKR and upregulation of the cyclin-dependent kinase inhibitor p16 are believed to contribute to the cell-cycle arrest and premature senescence observed in these cells. nih.gov
Leukemia Cell Lines (K562)
Ganoderiol F has also been found to induce growth arrest in the K562 leukemia cell line. nih.gov Similar to its effects on liver cancer cells, treatment with Ganoderiol F resulted in a swift inhibition of DNA synthesis and arrested the cell cycle in the G1 phase. nih.gov Hematological cancer cell lines, including K562, have been noted to be particularly sensitive to the cytotoxic effects of triterpenoids from Ganoderma lucidum. sci-hub.se
Breast Cancer Cell Lines (MDA-MB-231, MCF-7, MDA-MB-468, SK-BR-3)
The anti-proliferative activity of Ganoderiol F has been extensively studied in various breast cancer cell lines. Research has shown that it can inhibit the proliferation of MDA-MB-231, MCF-7, MDA-MB-468, and SK-BR-3 cells in a concentration- and time-dependent manner. nih.gov In MDA-MB-231 cells, Ganoderiol F was found to induce cell cycle arrest in the G1 phase. nih.gov This was accompanied by a downregulation of key cell cycle-associated proteins, including cyclin D1, CDK4, CDK6, cyclin E, and CDK2. nih.gov Furthermore, Ganoderiol F treatment led to the upregulation of the pro-apoptotic protein Foxo3 and downregulation of anti-apoptotic proteins c-Myc, Bcl-2, and Bcl-w, ultimately leading to apoptosis in MDA-MB-231 cells. nih.govresearchgate.net
| Cell Line | Observed Effects |
|---|---|
| MDA-MB-231 | Inhibited cell proliferation, induced G1 phase cell cycle arrest, downregulated cyclin D1, CDK4, CDK6, cyclin E, and CDK2, upregulated Foxo3, and downregulated c-Myc, Bcl-2, and Bcl-w, leading to apoptosis. nih.govresearchgate.net |
| MCF-7 | Inhibited cell proliferation. nih.gov |
| MDA-MB-468 | Inhibited cell proliferation. nih.gov |
| SK-BR-3 | Inhibited cell proliferation. nih.gov |
Lung Carcinoma Cells
Ganoderiol F has demonstrated cytotoxic effects against lung carcinoma cells. nih.gov It has been reported to inhibit the proliferation of these cells, contributing to its profile as a potential anti-cancer agent. ffhdj.com
Other Cancer Cell Lines (Lewis Lung Carcinoma (LLC), Meth-A, Sarcoma-180, T-47D)
The cytotoxic activity of Ganoderiol F extends to several other cancer cell lines. It has shown in vitro cytotoxicity against Lewis Lung Carcinoma (LLC), Meth-A (a murine fibrosarcoma), Sarcoma-180, and the T-47D breast cancer cell line. ffhdj.comresearchgate.netijzi.netinnovareacademics.in This broad range of activity underscores the potential of Ganoderiol F as a versatile anti-cancer compound.
| Cell Line | Observed Effects |
|---|---|
| Lewis Lung Carcinoma (LLC) | Cytotoxic effects observed in vitro. ffhdj.comresearchgate.netijzi.netinnovareacademics.in |
| Meth-A | Cytotoxic effects observed in vitro. ffhdj.comresearchgate.netijzi.netinnovareacademics.in |
| Sarcoma-180 | Cytotoxic effects observed in vitro. ffhdj.comresearchgate.netijzi.netinnovareacademics.in |
| T-47D | Cytotoxic effects observed in vitro. ffhdj.comresearchgate.netijzi.netinnovareacademics.in |
In Vivo Anti-Tumor Efficacy in Preclinical Models
The anti-tumor effects of Ganoderiol F observed in vitro have been corroborated by in vivo studies in animal models. In mice bearing Lewis Lung Carcinoma (LLC), administration of Ganoderiol F resulted in a significant inhibition of tumor growth without apparent toxic side effects. nih.gov Similarly, studies using extracts containing Ganoderiol F have shown inhibition of tumor growth in mice injected with 4T1 breast cancer cells. nih.govresearchgate.net These findings suggest that Ganoderiol F's anti-cancer activity is not limited to isolated cells but can also be effective within a living organism. The anti-tumor effect of Ganoderiol F has been demonstrated in vivo in rats implanted with LLC tumor cells. ffhdj.comijzi.net
Mouse Breast Cancer Models (e.g., 4T1 cells)
Ganoderiol F has demonstrated notable activity in models of breast cancer. The 4T1 cell line, which is derived from a spontaneously arising mammary tumor in a BALB/c mouse, serves as a valuable tool for preclinical research due to its high tumorigenicity and metastatic capabilities, closely mimicking human triple-negative breast cancer. wikipedia.org
In vivo experiments have shown that ethanol (B145695) and ethyl acetate (B1210297) fractions of Ganoderma leucocontextum, from which Ganoderiol F was purified, inhibited tumor growth in mice injected with 4T1 cells. nih.govresearchgate.net Further investigation revealed that Ganoderiol F's suppressive action on breast cancer cell viability is achieved through cell cycle arrest. nih.govresearchgate.net Specifically, the compound down-regulates the expression of key cell cycle proteins including cyclin D, CDK4, CDK6, cyclin E, and CDK2, leading to an arrest in the G1 phase of the cell cycle. nih.govresearchgate.net
In addition to cell cycle disruption, Ganoderiol F influences apoptotic pathways. It has been observed to up-regulate the pro-apoptotic protein Foxo3 while down-regulating the anti-apoptotic proteins c-Myc, Bcl-2, and Bcl-w in human breast cancer cells (MDA-MB-231). nih.gov These findings suggest that the regulation of c-Myc and the cyclin D-CDK4/CDK6 and cyclin E-CDK2 pathways are central to Ganoderiol F's mechanism of action in breast cancer cells. nih.gov The survival rates of various breast cancer cell lines, including 4T1, were found to decrease in a concentration- and time-dependent manner upon treatment with Ganoderiol F. nih.gov
Table 1: Effects of Ganoderiol F on Breast Cancer Cells
| Cell Line | Model | Key Findings | Reference |
|---|---|---|---|
| 4T1 | In vivo (mice) | Ethanol and ethyl acetate fractions containing Ganoderiol F inhibited tumor growth. | nih.govresearchgate.net |
| 4T1 | In vitro | Cell cycle arrest at G1 phase. | nih.govresearchgate.net |
| MDA-MB-231 | In vitro | Down-regulation of cyclin D, CDK4, CDK6, cyclin E, CDK2; Up-regulation of Foxo3; Down-regulation of c-Myc, Bcl-2, Bcl-w. | nih.gov |
Rat LLC Tumor Models
Ganoderiol F has shown in vitro cytotoxicity against Lewis lung carcinoma (LLC) cells. ffhdj.comresearchgate.net Furthermore, the anti-tumor effect of Ganoderiol F has been demonstrated in vivo in rats implanted with LLC tumor cells. ffhdj.comresearchgate.net
Neuroprotective Investigations in Cellular Models
Modulation of Aβ-induced Stress Pathways
Recent studies have highlighted the potential of Ganoderiol F in the context of Alzheimer's disease. A ligand fishing method using amyloid-β (Aβ)42 fibril-immobilized magnetic beads successfully isolated Ganoderiol F as an Aβ42 fibril disintegrator from Ganoderma lucidum. nih.govexlibrisgroup.com In vitro neuroprotective evaluations revealed that Ganoderiol F could significantly mitigate Aβ42-induced neurotoxicity. nih.govexlibrisgroup.com This suggests a potential role for Ganoderiol F in counteracting the detrimental effects of amyloid-beta plaques, a hallmark of Alzheimer's disease. mdpi.com
Regulation of Neuronal Signaling Molecules (e.g., JNK, c-Jun, p38 MAPK phosphorylation)
The molecular mechanisms underlying the effects of Ganoderma lucidum triterpenes involve the modulation of key signaling pathways. The activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK), which are responsive to cellular stress, is a known effect of certain triterpene-containing extracts. ffhdj.com The JNK pathway is a critical regulator of transcription and can activate tumor suppressors. ffhdj.com Specifically, the activation of JNK and p38 MAP kinases by a triterpene fraction from G. lucidum mycelium has been linked to cell cycle arrest in the G2 phase in human liver cancer cells. mdpi.com While direct studies on Ganoderiol F's specific modulation of JNK and p38 phosphorylation in neuronal cells are still emerging, the broader family of Ganoderma triterpenes has been shown to influence these stress-related signaling cascades. nih.govmdpi.comnih.govresearchgate.net
Anti-inflammatory Effects in Cellular Models (e.g., RAW264.7 cells)
Inhibition of LPS-induced Nitric Oxide (NO) Production
Ganoderiol F has demonstrated anti-inflammatory properties in cellular models. In studies using RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS), Ganoderiol F was shown to suppress the production of nitric oxide (NO). caymanchem.comosti.govnih.gov This inhibitory effect on NO production is a key indicator of anti-inflammatory activity. core.ac.uk Specifically, at a concentration of 50 µM, Ganoderiol F reduces LPS-induced NO production. caymanchem.com The IC50 value for the inhibition of LPS-induced nitric oxide production in mouse RAW264.7 cells has been reported as 36 μM. medchemexpress.com This effect is linked to the induction of heme oxygenase-1 (HO-1), as inhibiting HO-1 activity was found to abrogate the inhibitory effects of Ganoderiol F on NO production. osti.govnih.gov
Table 2: Anti-inflammatory Activity of Ganoderiol F
| Cell Line | Stimulant | Effect | Concentration | Reference |
|---|---|---|---|---|
| RAW 264.7 | LPS | Inhibition of Nitric Oxide (NO) production | 50 µM | caymanchem.com |
| RAW 264.7 | LPS | Inhibition of Nitric Oxide (NO) production (IC50) | 36 µM | medchemexpress.com |
Anti-Mycobacterial Activity
In studies evaluating the anti-mycobacterial properties of lanostane (B1242432) triterpenoids isolated from Ganoderma species, Ganoderiol F has demonstrated significant activity. Specifically, during the screening of various compounds from the fruiting bodies of Ganoderma sichuanense, Ganoderiol F was identified as having the most potent inhibitory effect against the H37Ra strain of Mycobacterium tuberculosis. researchgate.netnih.gov
The efficacy of Ganoderiol F was quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the bacteria. The research determined the MIC value of Ganoderiol F to be 0.781 µg/mL against Mycobacterium tuberculosis H37Ra. researchgate.netnih.govmurdoch.edu.aufrontiersin.org This finding highlights Ganoderiol F as a promising natural product for further investigation in the development of new anti-tuberculosis agents. murdoch.edu.aufrontiersin.org
Table 2: Anti-Mycobacterial Activity of Ganoderiol F
| Organism | Strain | Bioassay | Result (MIC) | Reference |
|---|
Table of Compounds Mentioned
| Compound Name |
|---|
| Ganoderiol A |
| Ganoderiol D |
| Ganoderiol F |
| Ganodermanontriol (B1230169) |
| Interleukin-1beta (IL-1β) |
| Interleukin-6 (IL-6) |
| Nitric Oxide (NO) |
Structure Activity Relationship Sar and Computational Studies of Ganoderiol F
Pharmacophore Modeling and Ligand-Target Interactions
Pharmacophore modeling identifies the essential steric and electronic features of a molecule required for optimal interaction with a specific biological target. This approach helps in understanding the key molecular characteristics responsible for a compound's activity and guides the design of new, more potent molecules.
The biological activity of Ganoderiol F, a lanostane-type triterpenoid (B12794562), is intrinsically linked to its complex, rigid tetracyclic core and the specific arrangement of its functional groups. Computational studies, particularly through pharmacophore-based virtual screening, have identified Ganoderiol F as a putative ligand for the farnesoid X receptor (FXR). nih.govresearchgate.net
The specific functional groups of Ganoderiol F are critical in defining its interaction with biological targets and its subsequent mechanism of action.
FXR Agonism : In its role as an FXR agonist, the hydroxyl groups on the Ganoderiol F molecule are predicted to act as key hydrogen bond donors or acceptors. These interactions are essential for anchoring the ligand within the FXR's ligand-binding domain, stabilizing the complex and inducing the conformational changes necessary for receptor activation. nih.govresearchgate.net
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. It is widely used to forecast the binding mode of ligands to proteins and to elucidate the molecular interactions at the active site.
Molecular docking studies have been instrumental in rationalizing the interaction of Ganoderiol F with its target proteins.
Farnesoid X Receptor (FXR) : Virtual screening experiments followed by molecular docking simulations identified Ganoderiol F as a potent activator of FXR. nih.govresearchgate.net These simulations predicted that Ganoderiol F binds within the ligand-binding pocket of FXR, adopting a conformation that allows for favorable interactions leading to agonistic activity. nih.govresearchgate.netfrontiersin.org In reporter gene assays, Ganoderiol F was shown to dose-dependently induce FXR activation in the low micromolar range. nih.govresearchgate.net
Cyclin-Dependent Kinases (CDKs) : Ganoderiol F is recognized as a CDK4/CDK6 inhibitor that suppresses breast cancer cell viability by causing cell cycle arrest. nih.gov While specific docking studies detailing its binding pose with CDKs are not extensively published, its demonstrated biological activity strongly implies an interaction with the ATP-binding pocket of these kinases. This mode of action is common for kinase inhibitors, where the compound competes with ATP, thus preventing the phosphorylation of substrate proteins required for cell cycle progression. nih.gov
The stability of the ligand-protein complex is determined by a network of molecular interactions at the active site.
FXR Active Site : Docking studies of Ganoderiol F with the FXR ligand-binding domain have helped to establish a preliminary structure-activity relationship. nih.govresearchgate.net The simulations indicate that the binding is stabilized by a combination of hydrophobic interactions between the lanostane (B1242432) core and nonpolar residues in the pocket, and specific hydrogen bonds formed between the hydroxyl groups of Ganoderiol F and polar amino acid residues within the active site. nih.govresearchgate.netnih.gov
CDK4/CDK6 Active Site : Based on its function as a CDK4/CDK6 inhibitor, it can be inferred that Ganoderiol F likely forms hydrogen bonds with amino acids in the hinge region of the kinase's ATP-binding pocket. nih.govnih.gov Additional stability would be conferred by hydrophobic interactions within the pocket, collectively preventing the binding of ATP and inhibiting the kinase's catalytic activity. nih.gov This inhibition leads to the downstream effects of decreased expression of cyclins D and E, ultimately causing G1 phase cell cycle arrest. nih.govnih.gov
Table 1: Summary of Computational Studies on Ganoderiol F
| Target Protein | Computational Method | Predicted Biological Effect | Key Findings |
|---|---|---|---|
| FXR | Pharmacophore Modeling, Molecular Docking | Agonist | Identified as a potent FXR activator; hydroxyl groups and hydrophobic core are key for binding. nih.govresearchgate.netfrontiersin.org |
| CDK4/CDK6 | Biological Activity Assays | Inhibitor | Down-regulates key cell cycle proteins (Cyclin D, CDK4/6, etc.), leading to G1 phase arrest. nih.govnih.gov |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. fiveable.melongdom.org These models are used to predict the activity of new, unsynthesized compounds and to guide the optimization of lead molecules in drug discovery. nih.gov
As of now, specific QSAR studies focusing on Ganoderiol F and its analogues appear to be limited in publicly available scientific literature. The development of a robust QSAR model requires a dataset of structurally similar compounds with a range of measured biological activities. The absence of a large library of Ganoderiol F derivatives with corresponding activity data for targets like FXR or CDKs is a likely reason for the lack of dedicated QSAR analyses.
Future research involving the synthesis of various Ganoderiol F analogues and the evaluation of their biological activities could provide the necessary data to construct predictive QSAR models. Such models would be invaluable for identifying the specific structural modifications that could enhance the potency and selectivity of Ganoderiol F as either an FXR agonist or a CDK inhibitor, thereby accelerating its potential development as a therapeutic agent.
Development of Predictive Models for Ganoderiol F Analogs
The development of predictive models for Ganoderiol F analogs is rooted in the principles of Quantitative Structure-Activity Relationship (QSAR). QSAR models are computational and mathematical tools that aim to establish a correlation between the chemical structure of a compound and its biological activity. longdom.orgfiveable.mewikipedia.org The fundamental premise is that the structural and physicochemical properties of a molecule determine its efficacy and interaction with biological targets. fiveable.me By quantifying these properties, it becomes possible to predict the activity of new, unsynthesized compounds. longdom.orgwikipedia.org
The process of creating a QSAR model involves several key steps:
Data Set Compilation : A series of Ganoderiol F analogs with known biological activities (e.g., cytotoxicity, enzyme inhibition) is gathered.
Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include parameters related to size, shape, hydrophobicity, and electronic properties. fiveable.me
Model Generation : Statistical methods, such as multiple linear regression or machine learning algorithms, are employed to create a mathematical equation that links the descriptors to the biological activity. fiveable.me
Validation : The model's predictive power is rigorously tested using both internal and external sets of compounds to ensure its accuracy and reliability. nih.gov
For lanostane-type triterpenoids from Ganoderma lucidum, including compounds structurally related to Ganoderiol F, 3D-QSAR models have been developed. researchgate.net These models provide insights into how the three-dimensional arrangement of a molecule affects its bioactivity. For instance, a 3D-QSAR study on cytotoxic lanostane-type triterpenoids revealed the importance of specific structural features for their activity against tumor cells. The model generated visual representations, such as van der Waals and electrostatic potential grids, to highlight regions where molecular modifications could enhance or diminish activity. researchgate.net Green contours in these models indicate areas where bulky groups increase activity, while yellow suggests the opposite. Similarly, blue and red contours identify regions where positive or negative electrostatic potentials are favorable for activity, respectively. researchgate.net Such predictive models are invaluable for guiding the rational design of novel Ganoderiol F analogs with improved therapeutic potential. nih.gov
Table 1: Key Concepts in QSAR Model Development
| Concept | Description | Relevance to Ganoderiol F Analogs |
|---|---|---|
| Molecular Descriptors | Numerical values that encode the physicochemical properties of a molecule, such as logP, molar refractivity, and electronic charge distribution. | Used to quantify the structural features of Ganoderiol F analogs that influence their biological activity. |
| Statistical Methods | Techniques like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) used to build the mathematical relationship between descriptors and activity. | Form the core of the predictive model, allowing for the estimation of bioactivity for new analog structures. |
| 3D-QSAR | An advanced QSAR method that considers the 3D conformation of molecules and their interaction fields (steric and electrostatic). | Provides a more detailed understanding of the structural requirements for the activity of complex molecules like Ganoderiol F. researchgate.net |
| Model Validation | The process of assessing the robustness and predictive accuracy of a QSAR model, often using cross-validation and external test sets. | Ensures that the developed model is reliable for predicting the activity of novel Ganoderiol F analogs. nih.gov |
In Silico Screening for Novel Bioactive Compounds
In silico screening is a computational technique used to search large databases of chemical compounds for molecules that are likely to have a desired biological activity. This approach significantly accelerates the initial stages of drug discovery by prioritizing compounds for further experimental testing. For natural products from Ganoderma, including the family of compounds to which Ganoderiol F belongs, in silico methods have been instrumental in identifying potential therapeutic applications.
One powerful in silico strategy is pharmacophore-based screening. A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) that a molecule must possess to interact with a specific biological target. researchgate.net Researchers have compiled databases of known Ganoderma constituents and screened them against a multitude of pharmacophore models representing various druggable targets.
For example, a large-scale in silico screening campaign was performed using a database of 279 known Ganoderma compounds, which were virtually tested against 529 pharmacophore models. These models covered 27 targets relevant to viral diseases and metabolic syndrome. The screening predicted that a significant number of the lanostane-type triterpenes, the structural class of Ganoderiol F, could be active against multiple targets. This parallel screening approach allows for the identification of potential multi-target agents and provides valuable starting points for investigating the molecular mechanisms behind the traditional uses of Ganoderma.
Table 2: Example of an In Silico Screening Campaign for Ganoderma Compounds
| Parameter | Details |
|---|---|
| Compound Library | A 3D molecular database containing 279 structures of known Ganoderma constituents. |
| Screening Approach | Parallel virtual screening using 3D chemical feature-based pharmacophore models. |
| Target Scope | 529 pharmacophore models covering 27 druggable targets for viral diseases and metabolic syndrome. |
| Key Finding | Many lanostane-type triterpenes were identified as "virtual hits," with some compounds predicted to be active on more than one target. |
Stereochemical Considerations and Activity
Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a critical factor in the biological activity of natural products like Ganoderiol F. Triterpenoids isolated from the genus Ganoderma are characterized by a complex lanostane carbon skeleton, which features multiple chiral centers. This structural complexity gives rise to a large number of possible stereoisomers, each with a unique spatial orientation.
Among the triterpenoids found in Ganoderma, the existence of pairs of stereoisomers is a common feature. For instance, C-3 α/β stereoisomers are frequently observed. This refers to the different spatial orientations (either pointing down, α, or up, β) of a substituent, typically a hydroxyl group, at the third carbon atom of the steroid-like ring system. Positional isomerism, such as variations in the location of hydroxyl or other functional groups at positions like C-15, also contributes to the vast structural diversity of these compounds. The specific stereoconfiguration of Ganoderiol F, and its related compounds, is fundamental to its molecular shape and, consequently, its ability to bind with specific biological targets like enzymes and cellular receptors.
Impact of Stereoisomerism on Biological Efficacy
The specific stereochemistry of a molecule is not merely a structural curiosity; it has a profound impact on its biological efficacy. Different stereoisomers of a compound can exhibit vastly different potencies and even different types of biological activity. This is because biological systems, such as enzyme active sites and receptor binding pockets, are themselves chiral and will interact differently with molecules of varying shapes.
Structure-activity relationship studies on Ganoderma triterpenoids have highlighted the importance of stereochemistry for their inhibitory activities. For example, in the case of ganoderma acids, which are structurally related to ganoderiols, the stereochemical configuration at specific carbon atoms has been shown to be a key determinant for their bioactivity. Research on their potential as aldose reductase inhibitors revealed that the configuration at C-15 and C-25 should be considered when evaluating bioactivities. The precise orientation of functional groups, dictated by the stereochemistry at these centers, influences how the molecule fits into the enzyme's active site and interacts with key amino acid residues. Similarly, studies on other triterpenes have indicated that the stereochemistry in the side chain, such as at positions C-20 and C-23, can be crucial for their inhibitory effects on enzymes like protein tyrosine phosphatase 1B. These findings underscore that even subtle changes in the 3D arrangement of atoms can lead to significant differences in biological function, a critical consideration in the design and development of therapeutic agents based on the Ganoderiol F scaffold.
Advanced Analytical and Omics Approaches for Ganoderiol F Research
High-Resolution Mass Spectrometry (HRMS) for Metabolite Profiling
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the accurate identification of compounds in complex biological extracts. In the context of Ganoderiol F research, HRMS, particularly when coupled with chromatographic separation, provides high-resolution and accurate mass measurements, which are crucial for determining the elemental composition of metabolites.
Detailed research findings have utilized High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) to determine the molecular formula of Ganoderiol F. This technique provides a high degree of confidence in the compound's identity by measuring the mass-to-charge ratio (m/z) with exceptional accuracy. For instance, the molecular formula of Ganoderiol F was established as C₃₀H₄₆O₃ based on HRESIMS data. nih.govtandfonline.com This level of precision is vital for distinguishing between isomers and confirming the identity of novel compounds within a metabolomic profile. mdpi.compharmaron.com Untargeted metabolomics approaches using techniques like UPLC-Q-Orbitrap-MS have successfully identified numerous metabolites, including Ganoderiol F, in different strains of Ganoderma lucidum, highlighting the power of HRMS in comparative metabolite profiling. caldic.comfrontiersin.org
| Parameter | Finding | Reference |
|---|---|---|
| Molecular Formula | C₃₀H₄₆O₃ | nih.govtandfonline.com |
| Observed Mass (m/z) | 455.3 [M+] | nih.govtandfonline.com |
| Technique | High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) | nih.govtandfonline.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the de novo structural elucidation of natural products like Ganoderiol F. frontiersin.org Through the analysis of 1D (¹H and ¹³C) and 2D NMR spectra, the precise connectivity and stereochemistry of the molecule can be determined.
The structure of Ganoderiol F was definitively established as 26,27-dihydroxy-5α-lanosta-7,9(11),24-trien-3-one through detailed NMR analysis. tandfonline.com The ¹³C NMR spectrum confirmed the presence of a carbonyl group at the C-3 position, a key feature distinguishing it from similar triterpenoids. tandfonline.com The ¹H and ¹³C NMR data provide a unique spectral fingerprint for Ganoderiol F, allowing for its unambiguous identification. nih.govtandfonline.com
| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH) | Reference |
|---|---|---|---|
| 3 | 216.8 | - | tandfonline.com |
| 7 | 116.5 | 5.43 (d) | tandfonline.com |
| 9 | 145.8 | - | tandfonline.com |
| 11 | 119.8 | 5.43 (d) | tandfonline.com |
| 24 | 125.7 | 5.43 (t) | tandfonline.com |
| 26 | 69.1 | 4.10 (s) | tandfonline.com |
| 27 | 69.1 | 4.10 (s) | tandfonline.com |
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) for Quantitative Analysis
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) has become the method of choice for the sensitive and accurate quantification of Ganoderiol F in various biological matrices. frontiersin.orginnovareacademics.in This technique combines the high separation efficiency of UHPLC with the high selectivity and sensitivity of tandem mass spectrometry (MS/MS), often using a triple quadrupole (QqQ) mass analyzer operating in multiple reaction monitoring (MRM) mode. frontiersin.orgmdpi.commdpi.com
The development of robust UHPLC-MS/MS methods allows for the determination of absolute or relative quantities of Ganoderiol F in complex mixtures, such as extracts from different Ganoderma species or tissues. nih.gov Key parameters of these methods, including the type of chromatographic column, the composition of the mobile phase, and the specific MRM transitions, are optimized to ensure high sensitivity, specificity, and reproducibility. frontiersin.orgmdpi.com
| Parameter | Description | Reference |
|---|---|---|
| Chromatographic Column | ACQUITY UPLC BEH C18 or equivalent | nih.gov |
| Mobile Phase | Gradient elution with water (often containing 0.1% formic acid) and acetonitrile (B52724) or methanol (B129727) | mdpi.comnih.gov |
| Ionization Mode | Electrospray Ionization (ESI), typically in positive mode for Ganoderiol F | nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | mdpi.commdpi.com |
| Linear Range | Typically in the ng/mL to µg/mL range | sigmaaldrich.com |
| Limit of Quantification (LOQ) | Can reach low ng/mL levels depending on the matrix and instrumentation | sigmaaldrich.com |
Proteomics Profiling in Response to Ganoderiol F Treatment
Proteomics allows for the large-scale study of proteins and their functions, providing critical insights into the cellular mechanisms affected by Ganoderiol F.
By comparing the proteomes of cells treated with Ganoderiol F to untreated control cells, researchers can identify proteins whose expression levels are significantly altered. mdpi.com This approach has revealed that Ganoderiol F exerts its effects, at least in part, by modulating the expression of key regulatory proteins.
A notable study on human breast cancer cells (MDA-MB-231) demonstrated that Ganoderiol F treatment leads to the downregulation of several proteins crucial for cell cycle progression and survival, while upregulating a pro-apoptotic protein. nih.govresearchgate.netnih.gov These findings suggest that Ganoderiol F induces cell cycle arrest and apoptosis by targeting specific cellular pathways. nih.govresearchgate.netnih.gov
| Protein | Function | Effect of Ganoderiol F | Reference |
|---|---|---|---|
| Cyclin D1 | Cell cycle regulation (G1 phase) | Down-regulated | nih.govnih.gov |
| Cyclin D3 | Cell cycle regulation (G1 phase) | Down-regulated | nih.gov |
| CDK4 | Cyclin-dependent kinase, cell cycle progression | Down-regulated | nih.govresearchgate.netnih.gov |
| CDK2 | Cyclin-dependent kinase, G1/S transition | Down-regulated | nih.govresearchgate.netnih.gov |
| Cyclin E1 | Cell cycle regulation (G1/S transition) | Down-regulated | nih.gov |
| c-Myc | Transcription factor, cell proliferation | Down-regulated | researchgate.netnih.gov |
| Bcl-2 | Anti-apoptotic protein | Down-regulated | nih.govresearchgate.net |
| Bcl-w | Anti-apoptotic protein | Down-regulated | nih.govresearchgate.net |
| Foxo3 | Pro-apoptotic transcription factor | Up-regulated | nih.govresearchgate.net |
Protein-protein interaction (PPI) network analysis is a powerful bioinformatic approach used to understand the complex interplay between proteins within a cell. researchgate.netfrontiersin.orgresearchgate.net By mapping the interactions of proteins identified through proteomics, a network can be constructed to visualize the molecular pathways modulated by Ganoderiol F. nih.govnih.gov
For Ganoderiol F, a PPI network can be constructed using the differentially expressed proteins identified in treated cancer cells. nih.govresearchgate.netnih.gov Tools such as the STRING database and software like Cytoscape are commonly used to build and analyze these networks. nih.govnih.gov The analysis of such a network would likely reveal a highly interconnected module of proteins centered around cell cycle regulation and apoptosis, with key nodes such as CDK4, CDK2, and c-Myc. nih.govresearchgate.netnih.gov This systems-level view helps to elucidate the broader biological impact of Ganoderiol F and identify central hubs in its mechanism of action. plos.org
Transcriptomics Analysis of Gene Expression Modulation
Transcriptomics, the study of the complete set of RNA transcripts in a cell, provides a snapshot of the genes that are active at a specific time. This approach is crucial for understanding how Ganoderiol F modulates cellular function at the genetic level. medchemexpress.com
Studies on Ganoderma lucidum have employed transcriptomics to investigate the biosynthesis of triterpenoids, including Ganoderiol F. nih.govfrontiersin.org These analyses have identified key genes in the triterpenoid (B12794562) biosynthesis pathway, such as those encoding 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), squalene (B77637) synthase (SQS), and oxidosqualene cyclase (OSC), whose expression levels correlate with triterpenoid production. nih.govfrontiersin.org The content of Ganoderiol F has been observed to be high during the primordia and fruiting body maturation stages of G. lucidum, and significantly decreases after spore production, indicating dynamic regulation of the biosynthetic genes. nih.gov Furthermore, transcriptomic analysis of cancer cells treated with Ganoderiol F would reveal the up- or downregulation of genes that correspond to the observed changes in protein levels, such as those involved in cell cycle control and apoptosis. researchgate.net This provides a deeper understanding of the compound's mechanism of action, linking its effects from the genome to the proteome. frontiersin.orgnih.govmdpi.com
RNA Sequencing for Gene Expression Changes
RNA sequencing (RNA-Seq) is a powerful transcriptomic technique used to assess and quantify the complete set of RNA transcripts (the transcriptome) in a biological sample. github.io This method provides a comprehensive snapshot of the genes that are actively expressed and can reveal how treatment with a compound like Ganoderiol F alters cellular function at the genetic level. github.io By comparing the transcriptomes of cells treated with Ganoderiol F to untreated control cells, researchers can identify differentially expressed genes (DEGs), uncovering which genes are upregulated or downregulated in response to the compound. github.iomdpi.com
Research into the effects of Ganoderiol F has identified significant changes in the expression of genes that are critical for cell cycle control and apoptosis (programmed cell death). nih.gov Studies on breast cancer cell lines found that Ganoderiol F treatment leads to the downregulation of genes that promote cell cycle progression. nih.govtandfonline.com Specifically, the expression of cyclin D, cyclin E, cyclin-dependent kinase 2 (CDK2), cyclin-dependent kinase 4 (CDK4), and cyclin-dependent kinase 6 (CDK6) was decreased. nih.govresearchgate.net These proteins are essential for moving the cell through the G1 phase and into the S phase of the cell cycle; their inhibition leads to cell cycle arrest. nih.govresearchgate.net
Furthermore, Ganoderiol F has been shown to modulate the expression of key regulatory and apoptosis-related genes. nih.gov Expression of the proto-oncogene c-Myc and the anti-apoptotic genes Bcl-2 and Bcl-w was downregulated following treatment. nih.govresearchgate.net Concurrently, the expression of the pro-apoptotic gene Foxo3 was upregulated. nih.govresearchgate.net These collective shifts in gene expression effectively halt proliferation and promote cancer cell death. researchgate.net While these specific findings were identified through methods including quantitative real-time PCR, RNA-Seq provides the capability to discover these and other novel gene expression changes on a global scale. github.ioresearchgate.net
| Gene | Function | Effect of Ganoderiol F | Reference |
|---|---|---|---|
| c-Myc | Proto-oncogene, transcription factor involved in cell proliferation | Downregulated | nih.govresearchgate.net |
| Cyclin D | Regulates G1/S phase transition | Downregulated | nih.govresearchgate.net |
| CDK4 | Cyclin-dependent kinase, partners with Cyclin D | Downregulated | nih.govresearchgate.net |
| CDK6 | Cyclin-dependent kinase, partners with Cyclin D | Downregulated | nih.govresearchgate.net |
| Cyclin E | Regulates G1/S phase transition | Downregulated | nih.govresearchgate.net |
| CDK2 | Cyclin-dependent kinase, partners with Cyclin E | Downregulated | nih.govresearchgate.net |
| Bcl-2 | Anti-apoptotic protein | Downregulated | nih.govresearchgate.net |
| Bcl-w | Anti-apoptotic protein | Downregulated | nih.govresearchgate.net |
| Foxo3 | Pro-apoptotic transcription factor | Upregulated | nih.govresearchgate.net |
MicroRNA (miRNA) Regulation Studies
MicroRNAs (miRNAs) are small, non-coding RNA molecules, typically 18-25 nucleotides long, that play a crucial role in post-transcriptional gene regulation. medscidiscovery.com They function by binding to complementary sequences on messenger RNA (mRNA) transcripts, leading to mRNA degradation or the repression of its translation into protein. wikipedia.org This regulatory mechanism is fundamental to nearly all biological processes, including cell proliferation, differentiation, and apoptosis. frontiersin.org Given their ability to fine-tune the expression of multiple genes simultaneously, studying the influence of Ganoderiol F on miRNA profiles is a critical area of research for understanding its comprehensive biological effects.
Direct studies comprehensively profiling miRNA changes in response to Ganoderiol F are still an emerging field. However, research on the known pathways modulated by Ganoderiol F provides a strong rationale for such investigations. For instance, key genes downregulated by Ganoderiol F, such as c-Myc, CDK6, and Bcl-2, are well-documented targets of various miRNAs. researchgate.net The dysregulation of miRNAs is a known factor in many diseases, and synthetic miRNAs or their inhibitors (antagomiRs) are being explored as therapeutic tools. medscidiscovery.com
Research on other components from Ganoderma species has established a precedent for miRNA modulation. For example, polysaccharides from Ganoderma lucidum have been found to inhibit tumor cell accumulation and function by inducing microRNA-125b. spandidos-publications.com Given that Ganoderiol F affects fundamental cellular pathways that are known to be under miRNA control, it is highly probable that it also exerts its effects by altering the expression of specific miRNAs. Future studies focusing on miRNA profiling in Ganoderiol F-treated cells could therefore uncover novel regulatory networks and provide deeper mechanistic insights.
Comprehensive Metabolomics Profiling
Metabolomics is the large-scale study of small molecules, or metabolites, within a biological system, collectively known as the metabolome. bevital.no As the end products of cellular processes, metabolites provide a direct functional readout of a cell's physiological state. bevital.noevotec.com Metabolomics profiling can be broadly divided into two strategies: untargeted and targeted analysis.
Untargeted Metabolomics for Global Metabolic Shifts
Untargeted metabolomics aims to capture and measure as many metabolites as possible in a sample in a hypothesis-free manner. evotec.commetabolon.com This global approach is particularly useful for discovering novel biomarkers and identifying unexpected metabolic changes resulting from a stimulus, such as treatment with Ganoderiol F. evotec.com By providing a comprehensive snapshot of the metabolome, this technique can reveal broad metabolic shifts and help generate new hypotheses about a compound's mechanism of action. bevital.noevotec.com
Studies utilizing untargeted metabolomics on different strains and species of Ganoderma have successfully identified hundreds of distinct metabolites, highlighting the rich chemical diversity of this genus. frontiersin.orgresearchgate.net One such study comparing two varieties of Ganoderma lucidum identified 589 metabolites, which included 86 different triterpenoids. frontiersin.orgresearchgate.net Importantly, Ganoderiol F was identified as one of the key distinguishing triterpenoids between the strains, indicating that its abundance can vary significantly. frontiersin.orgfrontiersin.org These untargeted analyses reveal global shifts across major metabolic classes.
| Metabolite Class | Description | Reference |
|---|---|---|
| Terpenoids | A large class of organic chemicals including triterpenoids like Ganoderiol F and various ganoderic acids. | frontiersin.orgnih.gov |
| Amino Acids and Derivatives | The building blocks of proteins, also involved in numerous metabolic pathways. | nih.gov |
| Lipids | Includes fatty acids and glycerides, essential for energy storage and cell structure. | nih.govmdpi.com |
| Alkaloids | A class of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. | nih.gov |
| Phenolic Acids | A type of aromatic acid compound; part of the larger group of phenols. | nih.gov |
| Nucleotides and Derivatives | Molecules that are the building blocks of DNA and RNA. | nih.gov |
| Flavonoids | A class of plant and fungus secondary metabolites. | nih.gov |
Targeted Metabolomics for Pathway-Specific Analysis
In contrast to the broad-spectrum approach of untargeted metabolomics, targeted metabolomics focuses on the precise measurement and quantification of a predefined set of metabolites. metabolon.comcreative-proteomics.com This hypothesis-driven approach is ideal for analyzing specific metabolic pathways with high sensitivity and accuracy. creative-proteomics.com By concentrating on known metabolites within a particular pathway, such as triterpenoid biosynthesis, researchers can gain detailed insights into how a compound like Ganoderiol F is produced or how it affects specific metabolic routes. mdpi.comnih.gov
A study combining transcriptomics with targeted metabolomics analyzed the accumulation of Ganoderma triterpenoids (GTs) at different growth stages of G. lucidum. mdpi.comnih.govnih.gov This research revealed dynamic changes in the concentration of specific compounds. The analysis showed a high content of Ganoderiol F during the primordia (the initial mushroom budding stage) and the mature fruiting body stage. mdpi.comnih.gov However, its concentration was found to decrease significantly after the fungus produced and released its spores. mdpi.comnih.gov This type of analysis is crucial for understanding the biosynthesis of Ganoderiol F and for optimizing cultivation and harvesting practices to maximize its yield. mdpi.com
Furthermore, network pharmacology analysis, which can be informed by targeted metabolomics data, has identified Ganoderiol F as a principal bioactive component in Ganoderma lucidum potentially involved in the treatment of diabetes mellitus by interacting with key target proteins in metabolic pathways. dovepress.com
| Growth Stage | Description | Relative Ganoderiol F Content | Reference |
|---|---|---|---|
| Primordia | The earliest stage of fruiting body development. | High | mdpi.comnih.gov |
| Mature Fruiting Body | The fully grown mushroom stage before spore release. | High | mdpi.comnih.gov |
| Post-Spore Fruiting Body | The fruiting body after it has released its spores. | Significantly Decreased | mdpi.comnih.gov |
Future Research Trajectories and Methodological Innovations in Ganoderiol F Studies
Development of Novel Synthetic and Semi-Synthetic Analogs
The natural structure of Ganoderiol F serves as a scaffold for the development of new, potentially more effective therapeutic agents. Chemical synthesis and modification offer a pathway to overcome limitations of the natural compound, such as low yield or suboptimal pharmacokinetic properties.
The principle of rational design hinges on understanding the relationship between a molecule's structure and its biological activity (Structure-Activity Relationship, or SAR). For lanostane-type triterpenoids like Ganoderiol F, preliminary SAR analyses of related compounds have provided crucial insights. For instance, studies on various ganoderic acids have shown that the chemical functionalities and their positions on the steroidal skeleton are critical for their bioactivity. researchgate.netcaldic.com Research on anti-HIV-1 protease activity of Ganoderma triterpenes indicated that hydroxyl groups at specific locations (C-3, C-24, C-25) were essential for inhibition. nih.gov Similarly, other studies have found that modifications such as the presence of a 3-oxo group instead of a 3-hydroxy group can enhance inhibitory potency against certain enzymes. nih.gov
Future research will leverage this foundational SAR data to guide the synthesis of Ganoderiol F analogs. By systematically modifying specific functional groups—such as the hydroxyl groups on the tetracyclic core or the side chain—and observing the resulting changes in biological activity, researchers can build predictive models. This data-driven approach allows for the targeted design of novel molecules with potentially enhanced cytotoxicity against cancer cells or improved activity against other therapeutic targets. nih.gov
Beyond rational design, the exploration of various chemical modification strategies is a key research trajectory. These modifications aim to improve the compound's efficacy, solubility, and stability. Future work will likely focus on several key strategies:
Hydroxylation and Acylation: Introducing or modifying hydroxyl and acetyl groups at different positions on the lanostane (B1242432) skeleton can significantly alter bioactivity. nih.gov
Esterification and Glycosylation: Creating ester or glycoside derivatives can improve the water solubility and bioavailability of Ganoderiol F, potentially enhancing its therapeutic application.
Side-Chain Modification: The side chain of lanostane triterpenoids is a known determinant of biological activity. researchgate.net Modifying its length, branching, or functional groups is a promising avenue for creating potent analogs.
Sulfation: As demonstrated with Ganoderma polysaccharides, sulfation can effectively enhance the water solubility and biological capacities of a compound. mdpi.com This strategy could be explored for Ganoderiol F to improve its formulation and delivery.
These modifications, resulting in semi-synthetic analogs, could lead to the development of derivatives with superior performance compared to the parent compound. researchgate.net
Optimization of Fungal Fermentation for Enhanced Ganoderiol F Production
The low natural abundance of Ganoderiol F is a significant barrier to its research and potential clinical use. Submerged liquid fermentation of Ganoderma species offers a controlled and scalable alternative to cultivation of the fruiting body, but yields of triterpenoids are often low. frontiersin.org Consequently, extensive research is focused on optimizing fermentation conditions to boost production.
Key strategies include the manipulation of physical and chemical parameters of the culture environment. This involves optimizing the medium composition (carbon and nitrogen sources), pH, temperature, and oxygen supply. nih.govresearchgate.net The use of elicitors—substances that trigger a stress response in the fungus and stimulate secondary metabolite production—is another promising approach. Various elicitors, including cellulase (B1617823) and extracts from other fungi, have been shown to increase the yield of ganoderic acids. researchgate.netsbmu.ac.ir Statistical methods like Response Surface Methodology (RSM) are employed to systematically optimize these multiple variables simultaneously for maximum output. frontiersin.org
| Parameter | Optimized Condition/Strategy | Observed Effect | Reference |
|---|---|---|---|
| Carbon Source | Glucose Syrup, Corn Flour | Increased Ganoderic Acid (GA) / Biomass Production | frontiersin.orgnih.gov |
| Nitrogen Source | CSL Syrup, Soybean Meal | Enhanced GA / Biomass Production | frontiersin.orgnih.gov |
| Temperature | 25–28 °C | Optimal for Mycelial Growth and Metabolite Synthesis | nih.govnih.gov |
| Initial pH | 4.5–6.5 | Crucial for both growth and secondary metabolite production | nih.govnih.gov |
| Elicitors | Cellulase, Agaricus bisporus extract, Metal ions (Ca²⁺) | Significantly increased production of ganoderic acids and antioxidant polysaccharides | researchgate.netsbmu.ac.irscirp.org |
| Cultivation Method | Two-stage cultivation, Solid-state fermentation | Achieved higher yields compared to standard submerged fermentation | frontiersin.orgsjtu.edu.cn |
Genetic Engineering Approaches for Biosynthetic Pathway Enhancement
A more direct approach to increasing Ganoderiol F yield is through the genetic manipulation of the producing fungus. researchgate.net The biosynthesis of all triterpenoids, including Ganoderiol F, proceeds through the mevalonate (B85504) (MVA) pathway. scirp.org This pathway involves a series of enzymatic steps to produce the common precursor, lanosterol (B1674476), which is then modified by enzymes like cytochrome P450 monooxygenases and reductases to create the vast diversity of ganoderic acids and related compounds. nih.gov
Genetic engineering efforts are focused on upregulating the expression of key, rate-limiting enzymes in this pathway. nih.gov Targets for overexpression include:
3-hydroxy-3-methylglutaryl-CoA reductase (HMGR)
Squalene (B77637) synthase (SQS)
Lanosterol synthase (LS)
By inserting additional copies of the genes encoding these enzymes into the Ganoderma genome, researchers have successfully increased the total production of ganoderic acids. nih.govresearchgate.net However, these efforts can create bottlenecks downstream in the pathway, highlighting the need for a more nuanced understanding of the final modification steps that lead specifically to Ganoderiol F. nih.gov Future research will focus on identifying and overexpressing the specific cytochrome P450 enzymes responsible for the final structural modifications of the lanosterol skeleton to channel precursors towards Ganoderiol F production.
Exploration of Synergistic Effects with Other Natural Compounds
The therapeutic potential of Ganoderiol F may be significantly enhanced when used in combination with other compounds. This synergistic approach can lead to greater efficacy at lower concentrations, potentially reducing side effects. Research has begun to uncover these interactions. For example, it has been suggested that the various compounds within Ganoderma extracts, such as polysaccharides and other triterpenoids, may work together to produce a greater anti-inflammatory effect than any single compound alone. silae.itrsc.org
A particularly promising area is the combination of Ganoderiol F with conventional chemotherapy drugs. Studies have shown that Ganoderiol F can reverse multidrug resistance in cancer cells by inhibiting the function of P-glycoprotein, a membrane pump that expels chemotherapy agents from the cell. researchgate.net This suggests a powerful synergistic potential, where Ganoderiol F could be used to re-sensitize resistant tumors to standard cancer treatments like doxorubicin. researchgate.net Future studies will aim to systematically screen for synergistic combinations of Ganoderiol F with other natural products and existing drugs to identify novel and more effective therapeutic strategies.
Integration of Multi-Omics Data for Systems-Level Understanding
To fully unravel the complex biology of Ganoderiol F, from its biosynthesis to its mechanism of action, researchers are turning to multi-omics approaches. frontiersin.org This involves integrating data from different layers of biological information—genomics, transcriptomics, proteomics, and metabolomics—to build a comprehensive, systems-level model. nih.govnih.gov
Genomics helps identify the complete set of genes involved in the biosynthetic pathway.
Transcriptomics (RNA-seq) reveals which of these genes are actively expressed under different fermentation conditions or in response to elicitors.
Proteomics quantifies the actual levels of the biosynthetic enzymes, confirming that the expressed genes are translated into functional proteins.
Metabolomics provides a direct measurement of the final products, including Ganoderiol F and other related triterpenoids, offering a snapshot of the metabolic output.
By integrating these datasets, researchers can identify regulatory hotspots, unknown pathway enzymes, and transcription factors that control the biosynthesis of ganoderic acids. nih.gov This holistic understanding is crucial for optimizing genetic engineering strategies and predicting the cellular response to Ganoderiol F treatment. frontiersin.orgresearchgate.net This data-intensive approach promises to accelerate the pace of discovery, providing deep insights that are unattainable with single-dimensional analysis. mdpi.com
Addressing Methodological Limitations and Research Gaps
The comprehensive study of Ganoderiol F, a bioactive triterpenoid (B12794562) from Ganoderma species, is confronted by several methodological hurdles and knowledge gaps that need to be addressed to fully realize its therapeutic potential. Key challenges include the heterogeneity of natural product extracts, limited sample sizes in studies, and the need for more sophisticated research methodologies. nih.gov Future research should focus on overcoming these limitations to facilitate the transition from preclinical findings to clinical applications.
Refinement of In Vitro and In Vivo Model Systems
To enhance the predictive value of preclinical research on Ganoderiol F, the refinement of both in vitro and in vivo model systems is imperative. Current in vitro studies have demonstrated the cytotoxic effects of Ganoderiol F against various cancer cell lines, including breast, liver, and leukemia. mdpi.comacs.org However, these two-dimensional cell culture models often fail to recapitulate the complex tumor microenvironment. Future research should move towards more physiologically relevant three-dimensional (3D) organoid and spheroid cultures. These models better mimic tissue architecture and cell-cell interactions, offering a more accurate platform to assess the efficacy of Ganoderiol F.
In vivo studies have provided evidence for the antitumor effects of Ganoderiol F in animal models. researchgate.netnih.govnih.gov For instance, in mice injected with 4T1 breast cancer cells, both ethanol (B145695) extracts and the ethyl acetate (B1210297) fraction of Ganoderma leucocontextum, from which Ganoderiol F was purified, inhibited tumor growth. nih.govnih.gov Another study showed that Ganoderiol F remarkably inhibited the growth of Lewis lung carcinoma in a dose-dependent manner in mice. researchgate.net Despite these promising results, a major limitation is the often poor correlation between in vitro cytotoxicity concentrations and the plasma concentrations achieved in vivo. nih.gov The IC50 values for cytotoxicity in cancer cell lines are often much higher than the maximum plasma concentrations observed in animal studies, raising questions about the direct translatability of in vitro findings. nih.gov
To bridge this gap, establishing robust in vitro-in vivo correlations (IVIVC) is crucial. fabad.org.trallucent.com An IVIVC model can provide a predictive mathematical relationship between an in vitro property (like drug release) and an in vivo response (such as plasma drug concentration). allucent.com Developing a Level A IVIVC, which represents a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate, is the most informative approach and is recommended by regulatory authorities for modified-release dosage forms. fabad.org.trallucent.com This would aid in optimizing formulations and predicting the in vivo performance of Ganoderiol F based on in vitro data.
The table below summarizes key findings from in vitro and in vivo studies on Ganoderiol F, highlighting the need for refined model systems.
| Model System | Cell Line/Animal Model | Key Findings | Citation |
| In Vitro | Human Breast Cancer (MDA-MB-231) | Induced cell cycle arrest at the G1 phase by down-regulating CDK4/CDK6. | nih.govresearchgate.net |
| In Vitro | Human Hepatoma (HepG2) | Induced cellular senescence. | acs.orgnih.gov |
| In Vitro | Human Leukemia (K562) | Exhibited cytotoxic activity. | mdpi.com |
| In Vivo | Mice with Lewis Lung Carcinoma (LLC) | Remarkably inhibited tumor growth in a dose-dependent manner. | researchgate.net |
| In Vivo | Mice with Sarcoma-180 | Showed antitumor effects. | researchgate.net |
| In Vivo | Mice with 4T1 Breast Cancer Cells | Ethanol extract and ethyl acetate fraction containing Ganoderiol F inhibited tumor growth. | nih.govnih.gov |
Development of Advanced Bioassays for Specific Target Validation
The identification and validation of specific molecular targets are fundamental to understanding the mechanism of action of Ganoderiol F and for its development as a therapeutic agent. While some studies have pointed to its role in inhibiting cyclin-dependent kinases (CDK4/CDK6) and the androgen receptor, a comprehensive target profile is still lacking. sci-hub.seresearchgate.net
Advanced bioassays are essential for this purpose. Bioactivity-guided fractionation and purification have been instrumental in isolating Ganoderiol F and identifying its effects on cancer cells. nih.govnih.gov High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are crucial analytical techniques for the identification and quantification of Ganoderiol F in complex extracts. researchgate.netnih.gov
In silico profiling and molecular docking studies can predict potential interactions between Ganoderiol F and various protein targets. nih.govnih.gov For example, molecular docking has been used to predict the interaction of Ganoderiol F with the farnesoid X receptor (FXR). nih.gov These computational predictions, however, must be validated experimentally.
Modern bioassay technologies that can be employed for target validation include:
Cell-based thermal shift assays (CETSA): To identify direct binding of Ganoderiol F to target proteins in a cellular context.
High-throughput screening (HTS): To screen large libraries of compounds or to test Ganoderiol F against a wide panel of biological targets.
Kinase and protease profiling assays: To systematically evaluate the inhibitory activity of Ganoderiol F against a broad range of kinases and proteases, which are often implicated in disease pathways. For instance, Ganoderiol F has been shown to be an inhibitor of HIV-1 protease. nih.gov
Bio-layer interferometry (BLI) and Surface Plasmon Resonance (SPR): To quantify the binding affinity and kinetics of the interaction between Ganoderiol F and its target proteins in real-time.
The development and application of these advanced bioassays will not only help in validating the specific targets of Ganoderiol F but also in discovering novel mechanisms of action, thereby paving the way for its rational development as a therapeutic agent.
The table below lists some of the identified and potential molecular targets of Ganoderiol F.
| Target | Method of Identification/Validation | Reported Effect | Citation |
| Cyclin-Dependent Kinase 4/6 (CDK4/CDK6) | Western Blot | Down-regulation of expression, leading to G1 cell cycle arrest. | nih.govresearchgate.net |
| Androgen Receptor (AR) | Binding Assay | Binds to the receptor, suggesting potential in androgen-associated diseases. | sci-hub.se |
| HIV-1 Protease | In vitro inhibition assay | Moderate inhibitory activity. | nih.govmedicinacomplementar.com.br |
| Farnesoid X Receptor (FXR) | Molecular Docking | Predicted interaction. | nih.gov |
| P-glycoprotein | Functional transport assay | Inhibits transport function, potentially reversing multidrug resistance. | researchgate.net |
Q & A
Q. What experimental models are used to evaluate Ganoderiol F’s efficacy in reversing multidrug resistance (MDR) in cancer?
Methodological Answer: The KBv200 human oral epidermoid carcinoma cell line is a standard model for MDR studies. Researchers use MTT assays to measure cell viability and calculate the reversal fold (RF) of drug resistance. For example, Ganoderiol F demonstrated an RF of 7.09 for docetaxel in KBv200 cells by inhibiting P-glycoprotein (P-gp) transport activity . Additional models include P-gp-overexpressing cell lines (e.g., MCF-7/ADR) to validate specificity.
Q. What chromatographic techniques isolate Ganoderiol F from Ganoderma lucidum?
Methodological Answer: Isolation involves ethanol extraction followed by silica gel column chromatography for preliminary separation. Preparative high-performance liquid chromatography (HPLC) with a C18 column and UV detection refines purity. Spectroscopic methods (NMR, MS) confirm structural identification .
Q. How is cytotoxicity assessed for Ganoderiol F in preclinical studies?
Methodological Answer: Cytotoxicity is evaluated via MTT assays. Cells are treated with varying concentrations (e.g., 0–100 µM) of Ganoderiol F for 48–72 hours. Absorbance at 570 nm is measured, and IC50 values are calculated using nonlinear regression. Ganoderiol F typically shows low cytotoxicity (IC50 > 50 µM) in non-cancerous cell lines, ensuring selectivity .
Advanced Research Questions
Q. How does Ganoderiol F inhibit P-gp function without altering its protein expression?
Methodological Answer: Ganoderiol F competitively binds to P-gp’s substrate-binding pocket, blocking drug efflux. This is validated using fluorescent P-gp substrates (e.g., rhodamine 123) and flow cytometry to quantify intracellular accumulation. Western blotting confirms no changes in P-gp expression levels . Computational docking studies further predict binding affinities to P-gp’s transmembrane domains .
Q. What strategies resolve contradictions in data on Ganoderiol F’s effects across cell lines?
Methodological Answer: Discrepancies (e.g., variable RF values in different cell lines) require:
- Dose-response validation : Test a wider concentration range to account for cell-specific sensitivity.
- Mechanistic redundancy checks : Use siRNA knockdown of P-gp to confirm target specificity.
- Multi-omics integration : Combine transcriptomics (e.g., RNA-seq) and proteomics to identify compensatory resistance pathways .
Q. Can Ganoderiol F modulate Rho GTPase pathways (e.g., RhoA, Rac1) to enhance chemotherapeutic efficacy?
Methodological Answer: While Ganoderiol A (a structural analog) inhibits RhoA/Rac1/Cdc42 in MDA-MB-231 cells via FAK-SRC-paxillin signaling , Ganoderiol F’s role remains unconfirmed. Proposed methods:
- Pull-down assays : Measure active GTP-bound RhoA/Rac1 levels after treatment.
- Immunofluorescence : Visualize actin cytoskeleton reorganization.
- Kinase activity profiling : Use phospho-specific antibodies to assess FAK/SRC phosphorylation .
Q. What statistical frameworks are optimal for analyzing Ganoderiol F’s synergistic effects with chemotherapeutics?
Methodological Answer: Chou-Talalay combination index (CI) analysis is recommended. Calculate CI values using CompuSyn software, where CI < 1 indicates synergy. Dose-effect curves for Ganoderiol F and chemotherapeutics (e.g., docetaxel) are generated at fixed ratios (e.g., 1:1, 1:2). Synergistic mechanisms are further explored via isobologram analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
